
6-Chloro-2-(phenylamino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(phenylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 6th position and a phenylamino group at the 2nd position on the nicotinic acid ring. It has a molecular formula of C12H9ClN2O2 and a molecular weight of 248.67 g/mol . Nicotinic acid derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and coupling reactions, followed by purification steps such as recrystallization and sublimation to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-(phenylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
6-Chloro-2-(phenylamino)nicotinic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(phenylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acid receptors, which play a role in lipid metabolism and anti-inflammatory responses . The compound may also modulate other signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
2-Chloronicotinic acid: Another nicotinic acid derivative with a chlorine atom at the 2nd position.
6-Chloronicotinic acid: Similar to 6-Chloro-2-(phenylamino)nicotinic acid but lacks the phenylamino group.
2-Phenylamino nicotinic acid: Similar structure but without the chlorine atom.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the phenylamino group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its therapeutic potential in various medical applications .
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
2-anilino-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-7-6-9(12(16)17)11(15-10)14-8-4-2-1-3-5-8/h1-7H,(H,14,15)(H,16,17) |
Clave InChI |
DBUAFVVCWPMWDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


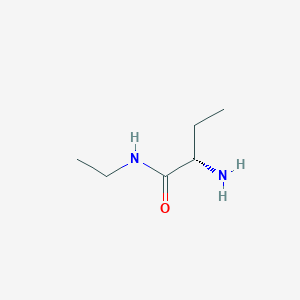
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)
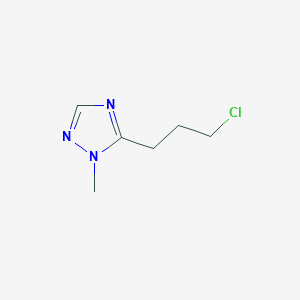
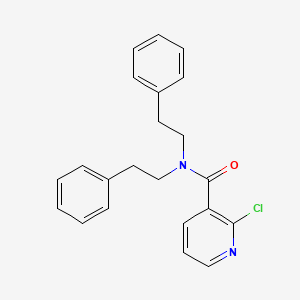
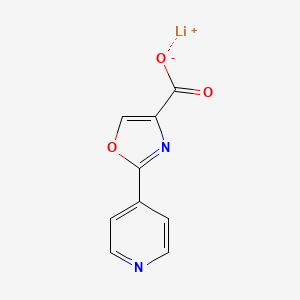
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
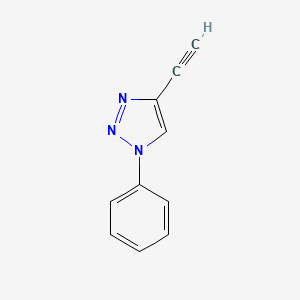
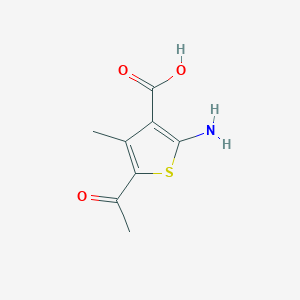
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)

![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
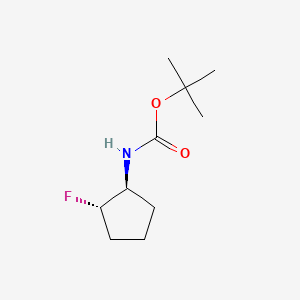
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
